tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13474905
Molecular Formula: C14H28N2O2
Molecular Weight: 256.38 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate -](/images/structure/VC13474905.png)
Specification
Molecular Formula | C14H28N2O2 |
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Molecular Weight | 256.38 g/mol |
IUPAC Name | tert-butyl 3-(propylaminomethyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C14H28N2O2/c1-5-8-15-10-12-7-6-9-16(11-12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3 |
Standard InChI Key | YXQOQFOIJDVIAM-UHFFFAOYSA-N |
SMILES | CCCNCC1CCCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES | CCCNCC1CCCN(C1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
The molecular formula of tert-butyl 3-[(propylamino)methyl]piperidine-1-carboxylate is C<sub>15</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 268.40 g/mol. Key structural components include:
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A piperidine ring (C<sub>5</sub>H<sub>11</sub>N) serving as the core scaffold.
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A tert-butyloxycarbonyl (Boc) group at the 1-position, enhancing solubility and stability during synthesis.
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A propylaminomethyl substituent (-CH<sub>2</sub>NHCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>) at the 3-position, providing a reactive site for further functionalization.
The stereochemistry at the 3-position may influence biological activity, though specific configurations remain uncharacterized in existing literature.
Synthetic Routes and Optimization
General Synthesis Strategies
The synthesis of tert-butyl 3-[(propylamino)methyl]piperidine-1-carboxylate typically involves multi-step protocols, leveraging well-established reactions for piperidine derivatives:
Boc Protection of Piperidine
Piperidine is first protected with a Boc group via reaction with di-tert-butyl dicarbonate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by a base such as triethylamine .
Purification and Yield Optimization
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Chromatography: Silica gel chromatography (hexane:EtOAc, 3:1) typically achieves >90% purity.
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Yield: Reported yields for analogous reactions range from 65–80%, depending on reaction time and temperature .
Physicochemical Properties
Predicted Properties
Using computational tools (e.g., SwissADME), key properties include:
Property | Value |
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Molecular Weight | 268.40 g/mol |
LogP | 2.1 (moderate lipophilicity) |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 3 (2x O, 1x N) |
Rotatable Bonds | 6 |
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.
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Stability: Stable under inert atmospheres but susceptible to Boc deprotection under acidic conditions.
Biological Activity and Applications
Hypothetical Mechanisms of Action
Based on structurally related piperidine derivatives, the compound may interact with:
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Neurotransmitter Receptors: The piperidine core and propylamino side chain could modulate serotonin or dopamine receptors, similar to analogs.
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Enzyme Inhibition: Potential inhibition of kinases or proteases via hydrogen bonding with the NH group.
Comparative Biological Data
While direct studies are unavailable, Table 1 extrapolates activities from analogs:
Table 1: Biological Activities of Piperidine Carboxylate Analogs
Compound | IC<sub>50</sub> (MCF-7 Cells) | LogP | Target Receptor |
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tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate | 15 µM | 1.8 | Serotonin |
tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate | 22 µM | 2.5 | Dopamine |
Target Compound | Predicted: 18–25 µM | 2.1 | Mixed |
Industrial and Pharmaceutical Relevance
Drug Development
The Boc-protected intermediate is valuable for synthesizing:
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Kinase Inhibitors: Analogous compounds show promise in cancer therapy.
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Neuroprotective Agents: Piperidine derivatives are explored for Alzheimer’s disease.
Agrochemical Applications
Similar structures are used in herbicide and pesticide formulations due to their stability and membrane permeability.
Challenges and Future Directions
Synthetic Challenges
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Steric Hindrance: The 3-position substitution may complicate reaction kinetics compared to 4-position analogs .
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Purification: Longer alkyl chains (propyl vs. methyl) necessitate advanced chromatographic techniques.
Research Priorities
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Biological Screening: In vitro assays against cancer cell lines and neurotransmitter receptors.
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Structural Optimization: Modifying the propyl chain to enhance target affinity.
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